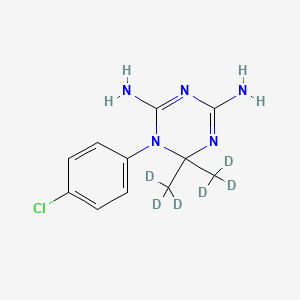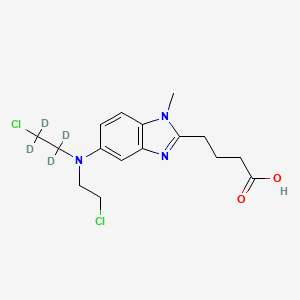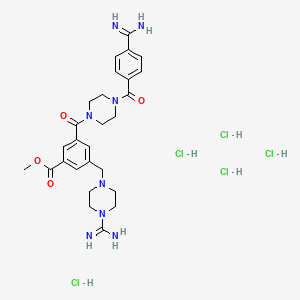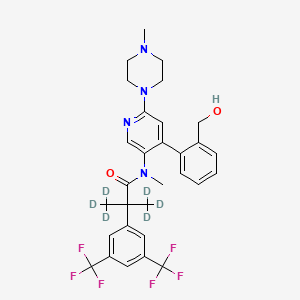
N-Demethyl Ivabradine D6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Ivabradine D6 Hcl salt is the deuterium labeled N-Demethyl Ivabradine, which is a metabolite of Ivabradine.
Applications De Recherche Scientifique
1. Crystal Chemistry
N-Demethyl Ivabradine D6 Hydrochloride, as a derivative of Ivabradine, has been studied in the context of its crystal chemistry. Ivabradine hydrochloride exhibits extensive polymorphism and co-crystallization, leading to various phases that have been explored through powder diffraction data. These studies are important in understanding the physical and chemical properties of the drug and its derivatives (Masciocchi et al., 2013).
2. Electrochemical Sensing
Research has been conducted on using molecularly imprinted electrochemical sensors for detecting Ivabradine in biological and pharmaceutical samples. This involves the use of nanocomposites and molecularly imprinted polymers for enhancing the sensitivity and selectivity of the sensors (Abdel-Haleem et al., 2021).
3. Pharmacokinetics and Metabolism
Studies on pharmacokinetics and metabolism of Ivabradine and its metabolites, including N-Demethyl Ivabradine, are crucial for understanding how the drug and its derivatives behave in the body. This includes their absorption, distribution, metabolism, and excretion patterns, which are vital for drug development and clinical use (Sun et al., 2015).
4. Interaction with Other Drugs
Research on how Ivabradine and its metabolites interact with other drugs, such as clopidogrel, is important for assessing drug safety and efficacy. These studies help in understanding the potential drug-drug interactions and their impact on the pharmacokinetics of Ivabradine and its derivatives (Sun et al., 2015).
5. Formulation and Drug Delivery
Investigations into the formulation of Ivabradine, such as in orodispersible tablets or in situ gels, are significant for optimizing drug delivery. These studies focus on enhancing bioavailability, stability, and patient compliance (Patel et al., 2017).
6. Bioanalytical Methods
Development of bioanalytical methods for quantifying Ivabradine and its metabolites in biological matrices is crucial for clinical and non-clinical studies. This includes methods like HPLC with fluorescence detection, which are used for pharmacokinetic analysis and monitoring drug levels in the body (Klippert et al., 1998).
Propriétés
Formule moléculaire |
C26H29D6ClN2O5 |
|---|---|
Poids moléculaire |
497.06 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







